molecular formula C13H17FN2O2 B5347948 N-(4-fluorophenyl)-N'-[1-(tetrahydro-2-furanyl)ethyl]urea

N-(4-fluorophenyl)-N'-[1-(tetrahydro-2-furanyl)ethyl]urea

Cat. No. B5347948
M. Wt: 252.28 g/mol
InChI Key: IHMKNVSIFSXTEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-fluorophenyl)-N'-[1-(tetrahydro-2-furanyl)ethyl]urea, also known as TAK-659, is a small molecule inhibitor that targets the protein kinase BTK (Bruton's tyrosine kinase). BTK plays a crucial role in the development and activation of B cells, making it an attractive target for the treatment of various B cell malignancies.

Mechanism of Action

N-(4-fluorophenyl)-N'-[1-(tetrahydro-2-furanyl)ethyl]urea inhibits the activity of BTK by binding to its active site, preventing downstream signaling pathways that are essential for the survival and proliferation of B cells. This leads to the induction of apoptosis (cell death) in B cells, ultimately resulting in the suppression of B cell-mediated immune responses.
Biochemical and physiological effects:
This compound has been shown to effectively reduce the levels of circulating B cells in preclinical models of CLL and NHL. It also exhibits potent anti-inflammatory effects, making it a potential treatment for autoimmune diseases. However, further studies are needed to fully understand its biochemical and physiological effects.

Advantages and Limitations for Lab Experiments

One advantage of N-(4-fluorophenyl)-N'-[1-(tetrahydro-2-furanyl)ethyl]urea is its specificity for BTK, which reduces the risk of off-target effects. However, its efficacy may be limited by the emergence of resistance mutations in BTK. Additionally, its potential toxicity and pharmacokinetic properties need to be further investigated.

Future Directions

Future research on N-(4-fluorophenyl)-N'-[1-(tetrahydro-2-furanyl)ethyl]urea could focus on the development of more potent and selective BTK inhibitors, as well as the identification of biomarkers that can predict response to treatment. It may also be beneficial to investigate the potential of this compound in combination with other therapies for the treatment of B cell malignancies and autoimmune diseases.

Synthesis Methods

N-(4-fluorophenyl)-N'-[1-(tetrahydro-2-furanyl)ethyl]urea can be synthesized using a multi-step process that involves the reaction of 4-fluoroaniline with 2,2,2-trifluoroethyl isocyanate to form N-(4-fluorophenyl)-N'-[2,2,2-trifluoroethyl]urea. This intermediate is then reacted with tetrahydro-2-furanol to form the final product, this compound.

Scientific Research Applications

N-(4-fluorophenyl)-N'-[1-(tetrahydro-2-furanyl)ethyl]urea has shown promising results in preclinical studies as a potential treatment for B cell malignancies such as chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL). It has also been investigated as a potential treatment for autoimmune diseases such as rheumatoid arthritis and lupus.

properties

IUPAC Name

1-(4-fluorophenyl)-3-[1-(oxolan-2-yl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17FN2O2/c1-9(12-3-2-8-18-12)15-13(17)16-11-6-4-10(14)5-7-11/h4-7,9,12H,2-3,8H2,1H3,(H2,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHMKNVSIFSXTEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCCO1)NC(=O)NC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.